

Application Note & Protocol: Purification of Crude 2-Bromo-5-chloroaniline by Recrystallization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-5-chloroaniline**

Cat. No.: **B1280272**

[Get Quote](#)

Introduction

2-Bromo-5-chloroaniline is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.^{[1][2]} The purity of this reagent is critical for the successful and reproducible synthesis of downstream products. This document provides a detailed protocol for the purification of crude **2-Bromo-5-chloroaniline** using recrystallization, a fundamental technique for the purification of solid organic compounds. The protocol is designed to be a practical guide for laboratory personnel, providing information on solvent selection, the recrystallization process, and expected outcomes.

Physicochemical Properties of 2-Bromo-5-chloroaniline

A summary of the key physical and chemical properties of **2-Bromo-5-chloroaniline** is provided in the table below.

Property	Value
CAS Number	823-57-4
Molecular Formula	C ₆ H ₅ BrCIN
Molecular Weight	206.47 g/mol [3]
Appearance	White to light brown crystalline powder [1]
Melting Point	38 °C [4]
Boiling Point	128 °C at 7 mmHg [4]
Solubility	Soluble in methanol, ethanol, acetone, and dimethylformamide; sparingly soluble in water. [1]

Data Presentation: Solvent Screening for Recrystallization

The selection of an appropriate solvent is the most critical step in a successful recrystallization. An ideal solvent should dissolve the target compound to a high extent at elevated temperatures, but only sparingly at low temperatures. The following table presents hypothetical, yet representative, data for the solubility of **2-Bromo-5-chloroaniline** in various solvents at different temperatures to guide solvent selection.

Solvent	Solubility at 0 °C (g/100 mL)	Solubility at Boiling Point (g/100 mL)	Suitability	Rationale
Methanol	5	50	Good	Significant difference in solubility at high and low temperatures.
Ethanol	3	45	Excellent	Large difference in solubility, making it a strong candidate.
Water	<0.1	<0.5	Poor (as a single solvent)	Insoluble at all temperatures. Can be used as an anti-solvent.
Hexane	<0.5	2	Poor (as a single solvent)	Low solubility even at boiling point. Can be used as an anti-solvent.
Acetone	20	60	Fair	High solubility at low temperature may lead to lower recovery.
Ethanol/Water (9:1)	1	40	Excellent	The addition of water as an anti-solvent reduces solubility at low temperatures, improving yield.
Dichloromethane /Hexane (1:3)	0.8	35	Good	A good mixed solvent system where

dichloromethane acts as the solvent and hexane as the anti-solvent.[4]

Expected Yield and Purity

The following table summarizes the expected yield and purity of **2-Bromo-5-chloroaniline** before and after recrystallization.

Parameter	Before Recrystallization (Crude)	After Recrystallization (Purified)
Purity (by HPLC)	95%	>99%[5]
Appearance	Light brown to off-white powder	White crystalline solid
Recovery Yield	N/A	75-90%

Experimental Protocols

5.1. Safety Precautions

2-Bromo-5-chloroaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

5.2. Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol is suitable for crude **2-Bromo-5-chloroaniline** that is relatively pure.

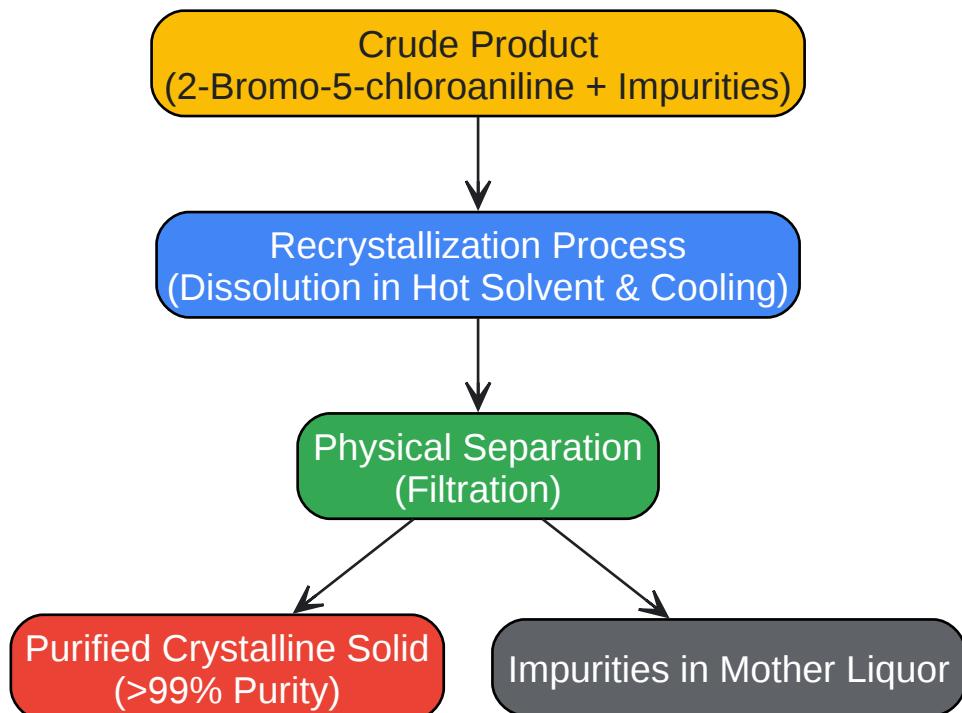
- Dissolution: Place 10.0 g of crude **2-Bromo-5-chloroaniline** in a 250 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 100 mL of ethanol to its boiling point on a hot plate.

- Hot Dissolution: Add the hot ethanol to the Erlenmeyer flask containing the crude solid in small portions while stirring and gently heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.
- Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (a spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes.
- Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper by placing them on the hot plate. Quickly filter the hot solution into the pre-heated flask.
- Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
- Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
- Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 30 °C) until a constant weight is achieved.

5.3. Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water

This protocol is effective when a single solvent does not provide optimal results.

- Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude **2-Bromo-5-chloroaniline** in the minimum amount of hot ethanol, following steps 1 and 2 of Protocol 1.
- Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with continuous swirling until the solution just begins to turn cloudy (turbid). This indicates the saturation point has been reached.


- Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
- Crystallization and Cooling: Follow steps 5 and 6 from Protocol 1.
- Isolation, Washing, and Drying: Follow steps 7, 8, and 9 from Protocol 1, using an ice-cold ethanol/water mixture (e.g., 1:1) for washing the crystals.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the recrystallization of **2-Bromo-5-chloroaniline**.

[Click to download full resolution via product page](#)

Caption: Logical flow of the purification of **2-Bromo-5-chloroaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. srinichem.com [srinichem.com]
- 3. 2-Bromo-5-chloroaniline | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-BROMO-5-CHLOROANILINE | 823-57-4 [m.chemicalbook.com]
- 5. Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate_Chemicalbook [chemicalbook.com]

- To cite this document: BenchChem. [Application Note & Protocol: Purification of Crude 2-Bromo-5-chloroaniline by Recrystallization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280272#purification-of-crude-2-bromo-5-chloroaniline-by-re-crystallization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com